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molecular formula C9H9NO3 B8528490 6-(3-Hydroxyoxetan-3-yl)picolinaldehyde

6-(3-Hydroxyoxetan-3-yl)picolinaldehyde

Cat. No. B8528490
M. Wt: 179.17 g/mol
InChI Key: KPLHNMSFXOIENJ-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

A solution of 3-(6-(1,3-dioxolan-2-yl)pyridin-2-yl)oxetan-3-ol (67 mf, 0.30 mmol) and p-toluenesulphonic acid (14.8 mg, 0.26 mmol) in acetone (3.00 mL) was heated to 50° C. and stirred for 18 h. The reaction mixture was cooled to room temperature. The solvent was removed under reduced pressure to afford the title compound. The material was used without further purification. MS (ES+) (M+H) 180.0; LCMS retention time: 1.57 minutes (Method L).
Name
3-(6-(1,3-dioxolan-2-yl)pyridin-2-yl)oxetan-3-ol
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
14.8 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[N:11]=[C:10]([C:12]2([OH:16])[CH2:15][O:14][CH2:13]2)[CH:9]=[CH:8][CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[OH:16][C:12]1([C:10]2[N:11]=[C:6]([CH:2]=[O:1])[CH:7]=[CH:8][CH:9]=2)[CH2:15][O:14][CH2:13]1

Inputs

Step One
Name
3-(6-(1,3-dioxolan-2-yl)pyridin-2-yl)oxetan-3-ol
Quantity
0.3 mmol
Type
reactant
Smiles
O1C(OCC1)C1=CC=CC(=N1)C1(COC1)O
Name
Quantity
14.8 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1(COC1)C1=CC=CC(=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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